molecular formula C19H25N3O4 B15401588 1-deoxy-1-[2-(phenylazo)-3,4-xylidino]-D-ribitol CAS No. 21037-25-2

1-deoxy-1-[2-(phenylazo)-3,4-xylidino]-D-ribitol

Cat. No.: B15401588
CAS No.: 21037-25-2
M. Wt: 359.4 g/mol
InChI Key: BVMBLTCSAVCYFW-SCTDSRPQSA-N
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Description

1-deoxy-1-[2-(phenylazo)-3,4-xylidino]-D-ribitol is a useful research compound. Its molecular formula is C19H25N3O4 and its molecular weight is 359.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

21037-25-2

Molecular Formula

C19H25N3O4

Molecular Weight

359.4 g/mol

IUPAC Name

(2R,3S,4S)-5-(3,4-dimethyl-2-phenyldiazenylanilino)pentane-1,2,3,4-tetrol

InChI

InChI=1S/C19H25N3O4/c1-12-8-9-15(20-10-16(24)19(26)17(25)11-23)18(13(12)2)22-21-14-6-4-3-5-7-14/h3-9,16-17,19-20,23-26H,10-11H2,1-2H3/t16-,17+,19-/m0/s1

InChI Key

BVMBLTCSAVCYFW-SCTDSRPQSA-N

Isomeric SMILES

CC1=C(C(=C(C=C1)NC[C@@H]([C@@H]([C@@H](CO)O)O)O)N=NC2=CC=CC=C2)C

Canonical SMILES

CC1=C(C(=C(C=C1)NCC(C(C(CO)O)O)O)N=NC2=CC=CC=C2)C

Origin of Product

United States

Biological Activity

1-Deoxy-1-[2-(phenylazo)-3,4-xylidino]-D-ribitol, a compound with the CAS number 21037-26-3, is a member of the phenylazo compounds that has garnered interest for its potential biological activities. Its unique structure, characterized by a ribitol backbone and phenylazo group, suggests diverse interactions with biological macromolecules, making it a candidate for various scientific applications.

  • Molecular Formula : C19H25N3O4
  • Molecular Weight : 359.42 g/mol
  • SMILES Notation : N(c1c(\N=N\c2ccccc2)cc(c(C)c1)C)CC@HC@@HO
  • InChI Key : 1S/C19H25N3O4/c1-12-8-15(20-10-17(24)19(26)18(25)11-23)16(9-13(12)2)22-21-14-6-4-3-5-7-14/h3-9,17-20,23-26H,10-11H2,1-2H3/b22-21+/t17-,18+,19-/m0/s1

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through its phenylazo and xylidino groups. These interactions can modulate biochemical pathways, influencing cellular processes such as apoptosis, cell proliferation, and redox homeostasis. The compound's capacity to undergo redox reactions allows it to form reactive intermediates that may contribute to its biological effects.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative potential of this compound against various cancer cell lines. For instance, in vitro assays demonstrated significant cytotoxic effects on human cancer cell lines such as DU-145 (prostate), MCF-7 (breast), and T24 (bladder). The IC50 values observed were comparable to known chemotherapeutic agents, indicating its potential as an anticancer agent .

Antioxidant Properties

The antioxidant activity of this compound has been evaluated through various assays including DPPH and ABTS radical scavenging tests. These studies suggest that the compound exhibits notable radical scavenging capabilities, which may be beneficial in mitigating oxidative stress-related diseases .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds was conducted:

Compound NameStructure FeaturesBiological Activity
1-Deoxy-1-(6-phenylazo-3,4-xylidino)-L-ribitolL-Ribitol backboneAntiproliferative activity
1-Deoxy-1-(6-phenylazo-3,4-xylidino)-D-arabitolD-Arabitol backboneModerate antioxidant activity
1-Deoxy-1-(6-phenylazo-3,4-xylidino)-D-xylitolD-Xylitol backboneLow cytotoxicity

This table illustrates the distinct biological properties associated with different sugar backbones in azo compounds.

Case Studies and Research Findings

Several key studies have investigated the biological effects of this compound:

  • In Vitro Cytotoxicity Study : A recent study assessed the cytotoxic effects of various derivatives of phenylazo compounds on cancer cell lines. The findings indicated that modifications in the xylidino group significantly influenced antiproliferative activity .
  • Mechanistic Insights : Molecular docking studies have provided insights into how this compound interacts with target proteins involved in cancer pathways. These studies revealed potential binding sites that could be exploited for drug development .
  • Metabolic Pathway Exploration : Research on the metabolism of D-ribitol by Lactobacillus casei has highlighted how similar compounds are processed biologically. This knowledge can inform how derivatives like 1-deoxy can be utilized in probiotic formulations or metabolic engineering .

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